N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide
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Overview
Description
N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazole ring and a pyrroloquinazoline moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide typically involves multiple steps, including the formation of the thiadiazole ring and the pyrroloquinazoline moiety. Common synthetic routes may include:
Formation of Thiadiazole Ring: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of sulfur-containing reagents and catalysts.
Formation of Pyrroloquinazoline Moiety: This step may involve the condensation of suitable starting materials, followed by cyclization and oxidation reactions.
Coupling of the Two Moieties: The final step involves coupling the thiadiazole ring with the pyrroloquinazoline moiety through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, including the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may yield reduced derivatives with modified functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activities, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties can be explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound is used as a precursor to high-performance polymers and shares some functional group similarities.
Uniqueness
This compound is unique due to its combination of a thiadiazole ring and a pyrroloquinazoline moiety, which contribute to its distinct chemical properties and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C19H21N5O3S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide |
InChI |
InChI=1S/C19H21N5O3S/c1-11(2)8-17-22-23-19(28-17)21-16(25)10-27-12-5-6-13-14(9-12)20-15-4-3-7-24(15)18(13)26/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,21,23,25) |
InChI Key |
AALFGTGIKQCSOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)COC2=CC3=C(C=C2)C(=O)N4CCCC4=N3 |
Origin of Product |
United States |
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